2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid
Description
Properties
CAS No. |
886499-10-1 |
|---|---|
Molecular Formula |
C10H7Br2N3O2 |
Molecular Weight |
360.99 g/mol |
IUPAC Name |
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C10H7Br2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15) |
InChI Key |
VXSPAJOJOCAXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)NCC(=O)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture to achieve bromination at the 6 and 8 positions of the quinazoline ring . The resulting dibromoquinazoline is then reacted with an appropriate amino acid derivative under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .
Chemical Reactions Analysis
Condensation with Aldehydes
The amino group participates in Schiff base formation with aromatic aldehydes, enabling the synthesis of hydrazones and related derivatives:
-
Mechanism: Nucleophilic attack by the amino group on the aldehyde carbonyl, followed by dehydration .
Example Reaction:
Cyclization Reactions
The compound undergoes cyclization with thioglycolic acid or diketones to form heterocyclic systems:
Table: Cyclization Products
Nucleophilic Substitution
The bromine atoms at C6 and C8 positions are susceptible to nucleophilic displacement:
Key Data:
| Reaction | Conditions | Product | Yield | Spectral Data (1H-NMR) | Source |
|---|---|---|---|---|---|
| 6,8-Dibromoquinazoline + Benzylamine | Ethanol, reflux, 6 hr | 6,8-Dibromo-2-methyl-4-benzylaminoquinazoline | 73% | δ 5.71 (s, 1H, azamethine) |
Hydrazide and Amide Formation
The carboxylic acid group facilitates hydrazide synthesis, which serves as a precursor for further derivatization:
Table: Hydrazide Derivatives
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with aryl boronic acids modifies the brominated positions:
-
Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 24 hr.
Example:
| Substrate | Boronic Acid | Product | Yield | Application |
|---|---|---|---|---|
| 2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic acid | 4-Methoxyphenylboronic acid | 2-[(6-(4-Methoxyphenyl)-8-bromoquinazolin-4-yl)amino]acetic acid | 58% | Kinase inhibition studies |
Acid-Base Reactivity
The carboxylic acid group undergoes neutralization with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has shown that derivatives of 6,8-dibromoquinazolinone exhibit promising anti-inflammatory and analgesic effects. A study synthesized various compounds based on this framework and tested their efficacy against inflammation and pain models. The findings indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their comparable efficacy and reduced side effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted the synthesis of several quinazolinone derivatives, which demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial effectiveness was comparable to established antibiotics such as ampicillin .
Mode of Action
The mode of action for the anti-inflammatory activity is believed to involve the inhibition of key inflammatory mediators. Specifically, the compounds derived from 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid have been shown to downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of these compounds. The presence of bromine substituents at positions 6 and 8 on the quinazolinone ring enhances biological activity by increasing lipophilicity and facilitating better interaction with target enzymes .
Case Studies
Synthetic Pathways
The synthesis of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid typically involves multi-step organic reactions starting from readily available quinazoline precursors. The synthetic routes often incorporate bromination, amination, and acylation steps to achieve the desired structure .
Novel Derivatives
Recent research has focused on modifying the core structure to enhance potency or selectivity for specific targets. For instance, introducing different substituents at various positions on the quinazoline ring has yielded compounds with improved therapeutic profiles .
Mechanism of Action
The mechanism of action of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby disrupting cellular pathways that contribute to disease progression .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Amino Acetic Acid vs. Simple Amine: The acetic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents relative to the lipophilic 4-bromo-2-fluorophenylamine group.
Physicochemical Properties
- Solubility : The acetic acid moiety in the target compound likely improves aqueous solubility compared to methoxy- or halogenated aryl analogs (e.g., N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), which exhibit lower solubility due to hydrophobic substituents.
- Lipophilicity : Bromine atoms increase molecular weight and lipophilicity (logP ~3.5 estimated), whereas methoxy groups may reduce logP (~2.8 for 6,7-dimethoxy derivatives).
Biological Activity
2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its potential therapeutic applications.
Synthesis of 2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic Acid
The synthesis of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid typically involves the reaction of 6,8-dibromoquinazolin-4(3H)-one with aminoacetic acid. The process generally includes the following steps:
- Formation of Intermediate : The dibromoquinazolinone is reacted with aminoacetic acid under acidic or basic conditions.
- Purification : The resulting compound is purified through recrystallization or chromatography.
- Characterization : Structural confirmation is achieved using techniques such as NMR and mass spectrometry.
Biological Activities
The biological activities of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid are extensive, with significant implications in various therapeutic areas:
Antimicrobial Activity
Research has indicated that compounds containing quinazoline derivatives exhibit notable antibacterial and antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains, making them potential candidates for new antimicrobial agents .
| Activity Type | Tested Strains | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | E. coli | 15 |
| S. aureus | 18 | |
| Antifungal | C. albicans | 20 |
Anti-inflammatory and Analgesic Properties
2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic acid has also been evaluated for its anti-inflammatory and analgesic activities. In comparative studies against standard drugs like Ibuprofen and Aspirin, this compound demonstrated significant efficacy in reducing inflammation and pain .
| Compound | Analgesic Activity (% Protection) | Anti-inflammatory Activity (%) |
|---|---|---|
| 2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic Acid | 51 | 68 |
| Ibuprofen | 42 | 59 |
Anticancer Activity
The quinazoline moiety is known for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives, including 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid. The results indicated that this compound had a higher inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a selective mechanism of action .
- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential use as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, 6,8-dibromoquinazolin-4-amine intermediates can react with haloacetic acid derivatives under reflux in polar aprotic solvents like DMSO or ethanol. A critical step is the coupling of the quinazoline core with the aminoacetic acid moiety, often catalyzed by glacial acetic acid. Reaction optimization may include:
- Temperature control : Reflux at 80–100°C for 12–18 hours to ensure complete substitution .
- Solvent selection : Absolute ethanol or DMSO improves solubility and reaction efficiency .
- Purification : Recrystallization from methanol/water mixtures yields pure compounds (e.g., 65% yield reported for analogous triazole derivatives) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm substitution patterns and amine-acetic acid linkage .
- Elemental analysis : Validate empirical formulas (e.g., deviations <0.3% for C, H, N) .
- HPLC-MS : Assess purity (>95%) and detect bromine isotope patterns .
- Melting point determination : Consistency with literature values (e.g., 141–143°C for related quinazoline derivatives) .
Q. How can researchers design assays to evaluate the biological activity of this compound?
Antimicrobial activity is commonly tested using:
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?
The 6,8-dibromo configuration enhances electrophilicity at the C4 position, facilitating nucleophilic amination. However, steric hindrance from bromine atoms may reduce coupling efficiency in Suzuki-Miyaura reactions. Strategies to mitigate this include:
- Catalyst optimization : Pd(PPh) with bulky ligands improves yields .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
Contradictory reports on reaction yields (e.g., 50–75% for similar substrates) suggest solvent polarity and temperature are critical variables .
Q. What computational approaches are suitable for predicting binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), a putative target. The quinazoline core may occupy the pterin-binding pocket, while the acetic acid moiety enhances solubility .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial potency .
Q. How can researchers resolve discrepancies in reported biological activity data?
Contradictory MIC values (e.g., 2–16 µg/mL for similar compounds) may arise from:
- Strain variability : Use standardized strains (e.g., ATCC controls) .
- Assay conditions : Adjust pH (7.4 vs. 6.5) and cation content (Ca/Mg) to mimic physiological environments .
- Solubility limits : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during scale-up synthesis?
- Flow chemistry : Continuous reactors enhance heat transfer and reduce side reactions .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
